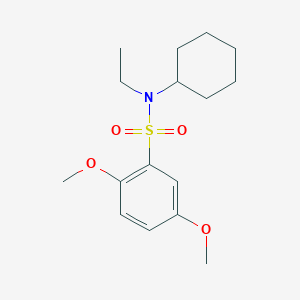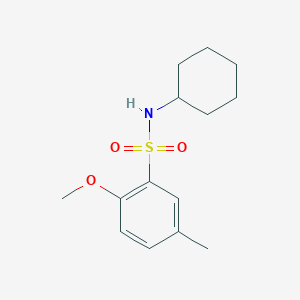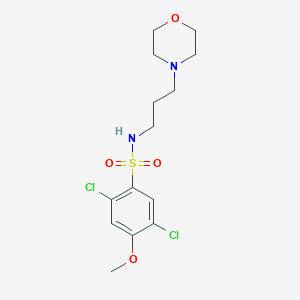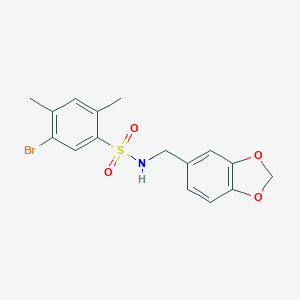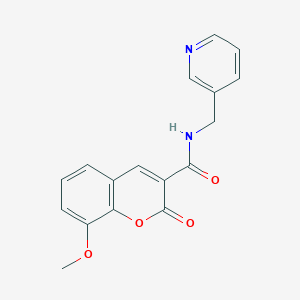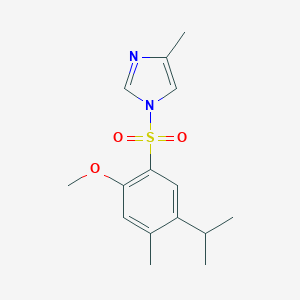
2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate, also known as MQC, is a chemical compound that belongs to the family of quinoline-2-carboxylates. It has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
作用機序
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate is not fully understood, but it is believed to involve the binding of the compound to specific target molecules in cells, such as metal ions or enzymes. This binding can result in a variety of biochemical and physiological effects, including changes in cellular signaling pathways, gene expression, and protein function.
Biochemical and Physiological Effects
2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to have a variety of biochemical and physiological effects, including the inhibition of metalloproteases, which are enzymes that play a key role in a variety of cellular processes. It has also been shown to have anti-inflammatory and anti-tumor properties, as well as the ability to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the major advantages of using 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate in lab experiments is its selectivity for specific target molecules, such as metal ions or enzymes. This selectivity allows for more precise and accurate measurements of these molecules in cells and tissues.
However, there are also some limitations to using 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate in lab experiments. For example, its fluorescent properties can be affected by various environmental factors, such as pH and temperature, which can make it difficult to obtain consistent and reproducible results.
将来の方向性
There are several potential future directions for research on 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate. One area of interest is the development of new drugs based on the compound's anti-inflammatory and anti-tumor properties. Another area of interest is the development of new fluorescent probes based on 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate for the detection of other target molecules in cells and tissues. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate and its potential applications in scientific research.
合成法
2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate can be synthesized using a variety of methods, including the reaction of 2-chloroquinoline-3-carboxylic acid with 4-methylphenylglycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with ethyl chloroformate to yield 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate.
科学的研究の応用
2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate has been studied extensively for its potential applications in scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to selectively bind to these metal ions, resulting in a fluorescence emission that can be easily detected and quantified.
In addition, 2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate has also been studied for its potential applications in the development of new drugs for the treatment of various diseases. For example, it has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases.
特性
製品名 |
2-(4-Methylphenyl)-2-oxoethyl quinoline-2-carboxylate |
|---|---|
分子式 |
C19H15NO3 |
分子量 |
305.3 g/mol |
IUPAC名 |
[2-(4-methylphenyl)-2-oxoethyl] quinoline-2-carboxylate |
InChI |
InChI=1S/C19H15NO3/c1-13-6-8-15(9-7-13)18(21)12-23-19(22)17-11-10-14-4-2-3-5-16(14)20-17/h2-11H,12H2,1H3 |
InChIキー |
KJVNEWAKZITXLO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)
![1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)
![N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)
